methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate
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Overview
Description
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-4-one core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Chlorination and Methoxylation: The chromen-4-one core is then chlorinated and methoxylated using appropriate reagents such as thionyl chloride and dimethyl sulfate.
Formation of the Butanoate Moiety: The final step involves the formation of the butanoate moiety through a Claisen condensation reaction between the chromen-4-one derivative and a suitable ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Intercalation: Intercalating into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate can be compared with other coumarin derivatives, such as:
7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but lacks the butanoate moiety.
6-Chloro-7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but lacks the phenyl group.
4-Phenyl-2-oxo-2H-chromen-7-yl)acetic acid: Similar structure but lacks the chloro and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxo-4-phenylbutanoate, also known by its CAS number 1092333-78-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₃ClO₅ |
Molecular Weight | 296.7 g/mol |
CAS Number | 1092333-78-2 |
MDL Number | MFCD13969080 |
Antioxidant Activity
Research indicates that derivatives of coumarin, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in the inflammatory response .
The biological mechanisms underlying the activity of this compound involve:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
- Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli by over 50% at concentrations of 50 µg/mL .
- Animal Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Pharmacokinetics : Research indicates that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution in tissues, which enhances its therapeutic potential .
Properties
Molecular Formula |
C21H17ClO6 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C21H17ClO6/c1-26-19-11-18-14(8-16(19)22)13(10-20(24)28-18)15(21(25)27-2)9-17(23)12-6-4-3-5-7-12/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
WPOMPZOVFTWJJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C(CC(=O)C3=CC=CC=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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